molecular formula C6H15NOSi B13080782 3-[(Trimethylsilyl)oxy]azetidine

3-[(Trimethylsilyl)oxy]azetidine

Cat. No.: B13080782
M. Wt: 145.27 g/mol
InChI Key: PPQIOBKIIHYNMF-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]azetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where a trimethylsilyl group is attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)oxy]azetidine typically involves the reaction of azetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

Azetidine+Trimethylsilyl chlorideThis compound\text{Azetidine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Azetidine+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]azetidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A three-membered nitrogen-containing heterocycle.

    Azetidine: The parent compound without the trimethylsilyl group.

    Oxetane: A four-membered oxygen-containing heterocycle.

Uniqueness

3-[(Trimethylsilyl)oxy]azetidine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C6H15NOSi

Molecular Weight

145.27 g/mol

IUPAC Name

azetidin-3-yloxy(trimethyl)silane

InChI

InChI=1S/C6H15NOSi/c1-9(2,3)8-6-4-7-5-6/h6-7H,4-5H2,1-3H3

InChI Key

PPQIOBKIIHYNMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CNC1

Origin of Product

United States

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